molecular formula C16H17N5OS2 B11629780 N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide

N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide

Cat. No.: B11629780
M. Wt: 359.5 g/mol
InChI Key: PTJDPJIFZSTMRJ-UHFFFAOYSA-N
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Description

N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide is a complex organic compound featuring a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the aminophenyl group and the propanamide moiety. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under anhydrous conditions.

    Substitution: Halogenated reagents; reactions often require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)acetamide
  • N-(4-Aminophenyl)benzamide
  • N-(4-Aminophenyl)thiourea

Uniqueness

N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide is unique due to its dual thiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H17N5OS2/c1-3-13(22)21-16-18-9(2)14(24-16)12-8-23-15(20-12)19-11-6-4-10(17)5-7-11/h4-8H,3,17H2,1-2H3,(H,19,20)(H,18,21,22)

InChI Key

PTJDPJIFZSTMRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)N)C

Origin of Product

United States

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